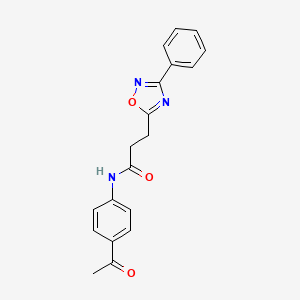
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its phosphorylation and activation. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. This compound has shown high selectivity for BTK and minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. In preclinical models of CLL and MCL, this compound has demonstrated significant anti-tumor activity and prolonged survival. This compound has also shown efficacy in models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing inflammation and autoantibody production.
Advantages and Limitations for Lab Experiments
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has several advantages as a research tool, including its high selectivity for BTK, irreversible binding, and demonstrated efficacy in preclinical models of B-cell malignancies and autoimmune diseases. However, this compound has some limitations, including its poor solubility and potential for off-target effects at high concentrations. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide. One area of interest is the development of combination therapies using this compound and other targeted agents, such as venetoclax or lenalidomide, to improve efficacy and overcome resistance. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia or marginal zone lymphoma. Additionally, this compound could be studied in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance anti-tumor immune responses. Finally, further research is needed to better understand the safety and efficacy of this compound in humans, and clinical trials are currently underway to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine with 4-bromo-N-(m-tolyl)butanamide to form the desired product. The synthesis has been optimized to improve the yield and purity of this compound.
Scientific Research Applications
4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have demonstrated that this compound selectively inhibits BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. This compound has also shown synergy with other targeted therapies and chemotherapy agents.
properties
IUPAC Name |
N-(3-methylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-5-2-6-13(11-12)18-15(21)8-3-9-16-19-17(20-22-16)14-7-4-10-23-14/h2,4-7,10-11H,3,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYFBSJLVWJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

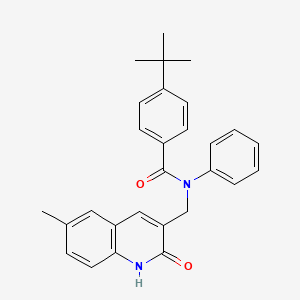
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
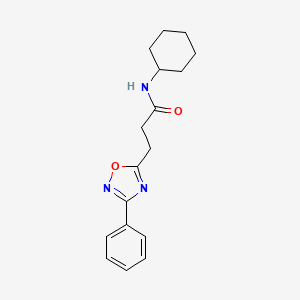

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)

![N-[(oxolan-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B7702680.png)

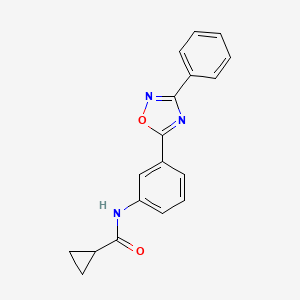
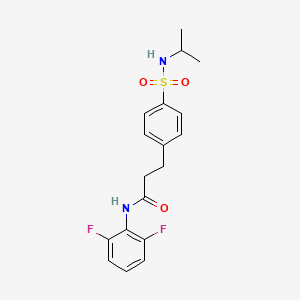
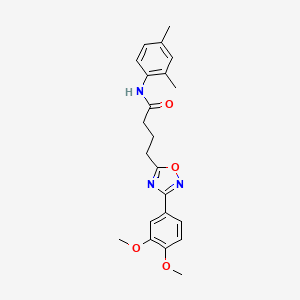
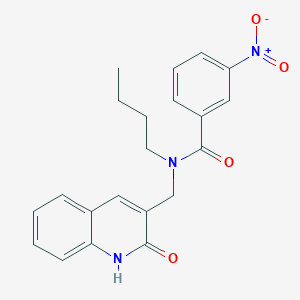
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)
